8-bromo-3,4-dihydro-2H-5,1,2-benzoxathiazepine 1,1-dioxide
Overview
Description
8-bromo-3,4-dihydro-2H-5,1,2-benzoxathiazepine 1,1-dioxide is a chemical compound with the molecular formula C8H8BrNO3S and a molecular weight of 278.13 g/mol . This compound belongs to the class of benzoxathiazepines, which are known for their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which include 8-bromo-3,4-dihydro-2H-5,1,2-benzoxathiazepine 1,1-dioxide, are diverse and include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, KATP channel activators, and AMPA receptor modulators .
Mode of Action
The compound interacts with its targets through various functional groups attached to the ring. The halo group at the 7 and 8 positions of the ring, for instance, is responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring also contribute to its activity .
Biochemical Pathways
Given the broad range of biological activities of 1,2,4-benzothiadiazine-1,1-dioxide derivatives, it can be inferred that multiple pathways may be impacted .
Result of Action
The compound exhibits a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects . It is also known to act as a KATP channel activator and an AMPA receptor modulator . The exact molecular and cellular effects would depend on the specific target and the biochemical pathway involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stored at room temperature , suggesting that temperature could affect its stability. Other factors, such as pH and the presence of other substances, could also potentially influence its action and efficacy.
Preparation Methods
The synthesis of 8-bromo-3,4-dihydro-2H-5,1,2-benzoxathiazepine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminobenzenesulfonamide with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
8-bromo-3,4-dihydro-2H-5,1,2-benzoxathiazepine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
8-bromo-3,4-dihydro-2H-5,1,2-benzoxathiazepine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including hypertension and diabetes.
Comparison with Similar Compounds
8-bromo-3,4-dihydro-2H-5,1,2-benzoxathiazepine 1,1-dioxide can be compared with other benzoxathiazepine derivatives and related compounds such as:
1,2,4-benzothiadiazine 1,1-dioxide: Known for its antihypertensive and antidiabetic activities.
Benzoxazine derivatives: These compounds have diverse pharmacological activities, including antimicrobial and anticancer properties.
Benzimidazole derivatives: Widely studied for their therapeutic potential in various diseases.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-bromo-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c9-6-1-2-7-8(5-6)14(11,12)10-3-4-13-7/h1-2,5,10H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASIMURTOVOHMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)Br)S(=O)(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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